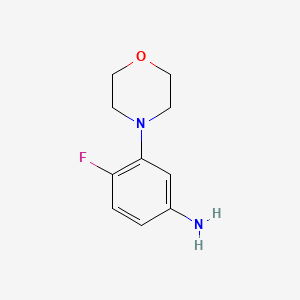

4-Fluoro-3-(morpholin-4-yl)aniline

Descripción

The Power of Fluorine in Synthesis and Medicine

Fluorinated anilines are a class of organic compounds that have gained immense importance in modern organic synthesis and medicinal chemistry. The introduction of fluorine atoms into an aniline (B41778) molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.comresearchgate.net

The high electronegativity of fluorine can influence the acidity of the amine group, affecting its reactivity and binding interactions. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of drug candidates. nih.govresearchgate.net This strategic use of fluorine is a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. numberanalytics.comresearchgate.net For instance, 4-fluoroaniline (B128567), a related compound, serves as a crucial building block in the synthesis of various pharmaceuticals. wikipedia.org

The Versatility of the Morpholine (B109124) Ring

The morpholine scaffold is another critical element contributing to the significance of 4-Fluoro-3-(morpholin-4-yl)aniline. Morpholine is a heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This unique combination imparts several desirable properties in molecular design.

Structure

2D Structure

Propiedades

IUPAC Name |

4-fluoro-3-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZHNTGNWHZZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Fluoro 3 Morpholin 4 Yl Aniline and Its Analogues

Foundational Synthetic Pathways

The traditional and most fundamental methods for synthesizing 4-fluoro-3-(morpholin-4-yl)aniline rely on well-established organic reactions. These pathways often involve multiple steps, starting with commercially available fluorinated benzene (B151609) derivatives.

Nucleophilic Aromatic Substitution Approaches Utilizing Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. wikipedia.org This type of reaction is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The presence of a nitro group ortho or para to a halogen facilitates the displacement of the halide by a nucleophile. libretexts.org

In this context, a common precursor is a difluorinated nitrobenzene (B124822). The fluorine atom is a good leaving group in SNAr reactions, often showing greater reactivity than other halogens in this specific reaction type. masterorganicchemistry.comebyu.edu.tr The reaction proceeds by the attack of a nucleophile on the carbon atom bearing the leaving group. The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the resulting carbanionic intermediate through resonance. masterorganicchemistry.comlibretexts.org

Multi-Step Synthetic Routes from Activated Benzene Derivatives, e.g., 3,4-Difluoronitrobenzene (B149031)

A widely employed strategy for synthesizing this compound starts with 3,4-difluoronitrobenzene. researchgate.netgoogle.com This multi-step process leverages the principles of nucleophilic aromatic substitution followed by reduction.

The synthesis typically proceeds as follows:

Nucleophilic Aromatic Substitution: 3,4-Difluoronitrobenzene is reacted with morpholine (B109124). The nitro group activates the para-position, facilitating the substitution of the fluorine atom at C-4 by the secondary amine of the morpholine ring. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net

Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced to a primary amine. Common reducing agents for this transformation include iron powder in the presence of an acid or ammonium (B1175870) chloride, or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C). researchgate.netgoogle.com This step yields the final product, this compound.

A patent describes a process where 3,4-difluoronitrobenzene and morpholine are reacted to produce 3-fluoro-4-morpholine-nitrobenzene. researchgate.net Under optimized conditions, including a specific molar ratio of reactants and a catalyst like sodium carbonate, the yield can exceed 98% with high purity. researchgate.net The subsequent reduction of the nitro intermediate to the aniline (B41778) can be achieved with a yield of 78.84%. google.com

Strategic Introduction of the Morpholine Heterocycle and Fluorine Atom

Alternative synthetic strategies focus on introducing the morpholine and fluorine substituents in a different order. One such patented method begins with o-fluoronitrobenzene. google.com

This pathway involves the following steps:

Reduction: The o-fluoronitrobenzene is first reduced to o-fluoroaniline. This can be achieved through catalytic hydrogenation with catalysts like Raney's nickel, palladium on carbon, or platinum oxide. google.com

Morpholine Introduction: The resulting o-fluoroaniline is then reacted with a disubstituted ethyl ether in the presence of a de-acidifying agent (such as sodium carbonate, potassium carbonate, or sodium bicarbonate) to form o-fluoro-morpholinyl benzene. google.com

Nitration: The o-fluoro-morpholinyl benzene undergoes nitration to introduce a nitro group, yielding 3-fluoro-4-morpholinyl nitrobenzene. google.com

Final Reduction: The final step is the reduction of the nitro group to the amine, affording 3-fluoro-4-morpholinyl aniline. google.com

This method avoids the more expensive 3,4-difluoronitrobenzene starting material. google.com

Advanced and Efficient Synthetic Protocols

To improve efficiency, reduce waste, and lower costs, more advanced synthetic methods are being developed. These include one-pot syntheses and the use of more effective catalytic systems.

One-Pot Synthesis of Novel Derivatives and Analogues

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers a more streamlined and efficient approach. While a direct one-pot synthesis for this compound from the simplest starting materials is not widely reported, the principles are applied to the synthesis of its derivatives. For instance, the synthesis of chalcone-morpholine hybrids involves a one-pot approach for the nitration of anilines using bismuth nitrate (B79036) pentahydrate. researchgate.net This indicates a trend towards more consolidated and efficient synthetic procedures in this area of chemistry.

Catalytic Transformations in Aniline Synthesis

Catalysis plays a crucial role in the synthesis of anilines, including this compound. The reduction of the nitro intermediate is a key step where various catalytic systems are employed.

Catalytic Hydrogenation: This is a common method for reducing nitro groups. Catalysts such as Raney's nickel, palladium on carbon (Pd/C), and platinum oxide are frequently used. google.comchemicalbook.com For example, the reduction of 4-fluoro-1-nitrobenzene to 4-fluoroaniline (B128567) can be achieved with 100% yield using 10% Pd/C and hydrogen gas in methanol (B129727). chemicalbook.com

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule provides the hydrogen. A system of iron powder and ammonium chloride in a solvent mixture like methanol and water is effective for reducing 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net

Other Catalysts: In some processes, catalysts like sodium carbonate are used to facilitate the initial nucleophilic aromatic substitution reaction between 3,4-difluoronitrobenzene and morpholine, leading to high yields of the nitro intermediate. google.comresearchgate.net

Considerations for Scalable and Sustainable Synthetic Production

The industrial-scale synthesis of this compound and its analogues, such as the important pharmaceutical intermediate 3-Fluoro-4-morpholinoaniline (B119058), requires methodologies that are not only high-yielding but also economically viable and environmentally sustainable. innospk.comresearchgate.net The primary synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.

Key considerations for a scalable and sustainable process include:

Reaction Conditions:

Nucleophilic Aromatic Substitution (SNAr): This initial step typically involves reacting a fluorinated nitrobenzene derivative with morpholine. To drive the reaction to completion efficiently on a large scale, elevated temperatures are often necessary. The reaction can be performed under neat conditions (without a solvent) or in a high-boiling polar aprotic solvent like dimethylformamide (DMF). researchgate.net

Nitro Group Reduction: The subsequent reduction of the nitro intermediate to the target aniline is a critical step. While traditional methods like using iron powder with ammonium chloride in a methanol/water mixture are effective, they generate significant metal waste. researchgate.net For a more sustainable, "greener" process, catalytic hydrogenation is the preferred method. Using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas is a cleaner alternative, as the primary byproduct is water. google.com This method is highly efficient and common in industrial production for its clean reaction profile and the ability to recycle the catalyst.

Purification and Isolation Techniques for Research-Grade Material

Achieving the high degree of purity required for research-grade material (typically >98%) involves specific purification and isolation techniques following the synthesis. ossila.com The final purity is often verified using analytical methods like High-Performance Liquid Chromatography (HPLC).

Crystallization/Recrystallization: This is one of the most effective and widely used methods for purifying solid organic compounds on both laboratory and industrial scales. The crude this compound, after initial workup, can be dissolved in a suitable hot solvent or solvent mixture, from which the pure compound crystallizes upon cooling, leaving impurities behind in the solution. For the analogue 3-fluoro-4-morpholinoaniline, a final purity of 99.5% (as measured by HPLC) has been achieved through recrystallization from a 20% aqueous ethanolic solution. The melting point of this analogue is reported to be between 121-123 °C, which can serve as an indicator of purity. innospk.comossila.com

Extraction: Liquid-liquid extraction is a standard work-up procedure used to separate the desired product from the reaction mixture. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is crucial for removing inorganic salts and other water-soluble by-products before final purification.

Column Chromatography: For obtaining very high purity material, especially on a smaller, research-focused scale, column chromatography is an indispensable tool. In this technique, the crude product is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture). The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure compound.

The selection of the purification method depends on the scale of the synthesis and the required final purity. For large, industrial batches, recrystallization is often preferred for its cost-effectiveness and scalability, while chromatography is invaluable for producing smaller quantities of ultra-pure material for research and development.

Chemical Reactivity and Directed Derivatization of 4 Fluoro 3 Morpholin 4 Yl Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary focus for derivatization due to the versatile reactivity of the amino group and its strong influence on the aromatic ring.

The benzene (B151609) ring of 4-fluoro-3-(morpholin-4-yl)aniline is highly activated towards electrophilic aromatic substitution. The regioselectivity of these reactions is determined by the directing effects of the existing substituents: the primary amine (-NH₂), the morpholino group, and the fluorine atom.

Amino Group (-NH₂): The primary amine is a powerful activating group and a strong ortho, para-director. It significantly increases the electron density at the positions ortho (C2 and C6) and para (C4, already substituted) to itself.

Morpholino Group: The nitrogen atom of the morpholine (B109124) ring also donates electron density to the aromatic system, making it an activating group and an ortho, para-director. It directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

Fluorine Atom (-F): Fluorine is an electronegative atom, and it deactivates the ring towards electrophilic substitution through an inductive effect. However, through resonance, it is an ortho, para-director.

The combined influence of these groups results in a highly activated ring. The strongest activation is conferred by the amino and morpholino groups. The positions at C2 and C6 are the most electron-rich and sterically accessible for electrophilic attack, as they are ortho or para to both the amino and morpholino groups. While specific studies on the electrophilic substitution of this compound are not extensively documented, related structures provide insight. For instance, the nitration of o-fluoro-morpholinyl benzene yields 3-fluoro-4-morpholinyl nitrobenzene (B124822), demonstrating substitution directed by the existing groups. google.com Generally, nitration of substituted anilines can show regioselectivity, often favoring the ortho position. researchgate.net

The primary amine group is a key site for a variety of chemical transformations. Its nucleophilic nature allows it to react readily with electrophilic reagents.

A prominent reaction is the condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. ossila.comsmolecule.comacta.co.in This reaction typically occurs by refluxing the aniline with the carbonyl compound, sometimes with acid or base catalysis, and is a versatile method for creating more complex molecules. acta.co.in While many examples exist for the isomeric 3-fluoro-4-morpholinoaniline (B119058), the reactivity is directly comparable. ossila.com

Beyond Schiff base formation, the primary amine can be acylated, alkylated, or converted into other functional groups. For example, it can react with sulfonyl chlorides to form sulfonamides or with chloroformates to yield carbamates, which are derivatives with significant chemical interest. ossila.comsmolecule.com

| Reaction Type | Reactant | Product Type | Reference |

| Condensation | Aldehydes/Ketones | Schiff Base (Imine) | ossila.comsmolecule.comacta.co.in |

| Acylation | Sulfonyl Chlorides | Sulfonamide | ossila.comsmolecule.com |

| Acylation | Chloroformates | Carbamate (B1207046) | ossila.com |

The aniline moiety is susceptible to oxidation. The compound can be oxidized to form products such as the corresponding quinone or other oxidized derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide. The electrochemical oxidation of the related 4-morpholinoaniline (B114313) has also been studied. ossila.com

Regarding reduction, the amine group in this compound is already in a reduced state. However, the synthesis of this compound often involves the reduction of a nitro group precursor, 3-fluoro-4-morpholinyl nitrobenzene. google.comresearchgate.net This reduction is a critical step in its preparation and is typically achieved through methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using reagents like iron in the presence of an acid (e.g., Fe/NH₄Cl). researchgate.net

| Reaction | Reagents | Product(s) | Reference |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Quinones, other oxidized derivatives | |

| Reduction (of precursor) | Fe/NH₄Cl, Catalytic Hydrogenation | This compound | researchgate.net |

Chemical Transformations Involving the Morpholine Ring System

The morpholine ring is generally more stable and less reactive compared to the aniline portion of the molecule.

The nitrogen atom within the morpholine ring is a tertiary amine. While it possesses a lone pair of electrons, its nucleophilicity is considerably lower than that of the primary aromatic amine. This is partly due to the delocalization of its lone pair into the electron-rich benzene ring, which is an activating effect for electrophilic substitution but reduces the availability of the lone pair for reactions. Consequently, functionalization directly at the morpholine nitrogen after the aniline is formed is not a commonly reported derivatization strategy. Synthetic routes typically introduce the morpholine ring onto the aromatic precursor via nucleophilic aromatic substitution. researchgate.net

The carbon atoms of the morpholine ring are part of a saturated heterocyclic system. The C-O and C-C single bonds are strong and generally unreactive to cleavage or functionalization under standard organic synthesis conditions. Therefore, chemical manipulation of the morpholine ring's carbon skeleton is synthetically challenging and not a typical pathway for the derivatization of this compound.

The Influence of Fluorine Substitution on Compound Reactivity and Selectivity

The presence of a fluorine atom on the aromatic ring of this compound significantly modulates its chemical reactivity and the selectivity of its reactions. Fluorine is the most electronegative element, and its substitution on an aromatic ring exerts a strong inductive electron-withdrawing effect (-I effect). This effect decreases the electron density of the aniline ring, thereby reducing the nucleophilicity of the amino group compared to its non-fluorinated counterpart.

However, the fluorine atom also possesses a positive mesomeric effect (+M effect) due to its lone pairs of electrons, which can donate electron density to the aromatic system. In the case of this compound, the fluorine atom is positioned meta to the amino group and ortho to the morpholine group. Its strong -I effect generally deactivates the ring towards electrophilic substitution.

Despite this deactivation, the fluorine atom, along with the powerful activating and ortho-para directing morpholine group, plays a crucial role in directing the regioselectivity of further chemical transformations. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile is directed to the positions activated by the morpholine and amino groups, while being influenced by the deactivating nature of the fluorine. The interplay of these electronic effects is critical for predicting and controlling the outcomes of synthetic modifications.

Rational Design and Synthesis of Advanced Derivatives

The unique structural and electronic properties of this compound make it a valuable scaffold for generating a library of derivatives for research. The primary amino group serves as a versatile handle for a wide range of chemical modifications.

Sulfonamide and carbamate derivatives of this compound have been synthesized for the purpose of biological investigation. researchgate.net The synthesis of these analogues is typically achieved by reacting the primary amine of the parent compound with various substituted sulfonyl chlorides or chloroformates, respectively. researchgate.net

The general reaction scheme involves the nucleophilic attack of the aniline's amino group on the electrophilic sulfur or carbonyl carbon of the corresponding chloride. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Research has demonstrated that these reactions can proceed in good yields, ranging from 75% to 89%. researchgate.net

A variety of aryl sulfonyl chlorides and aryl/acyclic chloroformates can be employed to generate a diverse set of sulfonamide and carbamate derivatives. researchgate.net These derivatives have been found to exhibit a range of antimicrobial activities, with some sulfonamide derivatives showing promising activity against certain fungal and bacterial strains. researchgate.net

Table 1: Synthesis of Sulfonamide and Carbamate Derivatives

| Derivative Type | Reagent | General Product | Yield Range |

|---|---|---|---|

| Sulfonamide | Substituted aryl sulfonyl chlorides | N-(4-fluoro-3-morpholinophenyl)sulfonamides | 75-89% researchgate.net |

This interactive table summarizes the synthetic routes to sulfonamide and carbamate analogues.

The synthesis of triazole derivatives from this compound provides access to a class of compounds with significant interest in medicinal chemistry and material science. nih.govnih.gov Triazoles can be formed through a multi-step process that typically begins with the conversion of the aniline's primary amino group into an azide (B81097).

This transformation is commonly achieved via a diazotization reaction, where the aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent reaction of the diazonium salt with an azide source, such as sodium azide, yields the corresponding aryl azide.

The resulting 1-azido-4-fluoro-3-(morpholin-4-yl)benzene can then undergo a [3+2] cycloaddition reaction with an alkyne, a classic example being the Huisgen cycloaddition, to form the 1,2,3-triazole ring. raco.cat This "click chemistry" approach is highly efficient and allows for the introduction of a wide variety of substituents onto the triazole ring, depending on the alkyne used. The incorporation of fluorine into triazole structures has been reported to enhance their pharmacological activity. nih.gov

Table 2: General Strategy for Triazole Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, Acid | Diazonium Salt |

| 2 | Azidation | NaN₃ | Aryl Azide |

This interactive table outlines the general synthetic pathway to triazole derivatives.

While this compound itself is an achiral molecule, it serves as a valuable starting material for the synthesis of chiral derivatives. Modifying the stereochemical features of these derivatives is a key strategy in medicinal chemistry research to explore interactions with chiral biological targets.

Strategies for introducing stereochemistry include:

Reaction with Chiral Reagents: The primary amino group can be acylated or alkylated with chiral carboxylic acids, acid chlorides, or other electrophiles that possess a defined stereochemistry. This creates diastereomeric products that can potentially be separated.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: In subsequent transformations of derivatives, chiral catalysts can be employed to induce enantioselectivity. For instance, if a derivative of this compound contains a pro-chiral center, a chiral catalyst can facilitate a reaction that selectively produces one enantiomer over the other.

Research on related fluorinated compounds has shown that the introduction of fluorine can significantly influence the conformation and recognition of molecules by biological systems, sometimes in a stereoselective manner. nih.gov For example, in the context of proline derivatives, fluorination has been shown to impact ring pucker and stereoselective recognition by enzymes. nih.gov These principles can be applied to the design of stereochemically defined derivatives of this compound for targeted research applications.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 3 Morpholin 4 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework and the electronic environment of the atoms can be constructed.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for establishing the carbon backbone and the number and connectivity of protons.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Fluoro-3-(morpholin-4-yl)aniline would provide key information. The aniline (B41778) N-H protons would likely appear as a broad singlet. The protons of the morpholine (B109124) ring would be split into two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen (-O-CH₂-) and the nitrogen (-N-CH₂-). The aromatic region would be the most complex, showing signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns (coupling constants) are dictated by their position relative to the fluorine, amino, and morpholine substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR by showing signals for each unique carbon atom in the molecule. For this compound, ten distinct signals would be expected. The carbons of the morpholine ring would appear in the aliphatic region. The six aromatic carbons would appear at lower field, with their exact shifts influenced by the attached functional groups. Crucially, the carbon atoms will show coupling to the fluorine atom (C-F coupling), which is diagnostic for identifying the fluorinated carbon and its neighbors.

Illustrative NMR Data:

¹H NMR (500 MHz, CDCl₃) - Expected Chemical Shifts and Splitting

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.85 | dd | 1H | Ar-H |

| ~6.70 | m | 1H | Ar-H |

| ~6.60 | m | 1H | Ar-H |

| ~3.88 | t | 4H | -O-CH₂- (Morpholine) |

| ~3.60 | br s | 2H | -NH₂ |

¹³C NMR (125 MHz, CDCl₃) - Expected Chemical Shifts and C-F Coupling

| Chemical Shift (δ) ppm | C-F Coupling (JCF) in Hz | Assignment |

|---|---|---|

| ~155.0 | d, J ≈ 240 | C4-F |

| ~142.0 | d, J ≈ 10 | C5-N |

| ~133.0 | d, J ≈ 2 | C3-N |

| ~120.0 | s | C6 |

| ~118.0 | d, J ≈ 8 | C2 |

| ~115.0 | d, J ≈ 22 | C1 |

| ~67.0 | s | -O-CH₂- (Morpholine) |

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-5), providing definitive proof of its position on the aromatic ring.

While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal how these nuclei are connected, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the neighboring protons on the aromatic ring and within the morpholine ring's methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each aromatic carbon signal to its corresponding proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃FN₂O), HRMS would be used to confirm its molecular formula by matching the measured mass to the calculated exact mass.

Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. Expected fragmentation might include the loss of the morpholine ring or parts of it, which would help to confirm the presence and location of this substituent.

Illustrative HRMS Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃FN₂O |

| Calculated Exact Mass [M+H]⁺ | 197.1085 |

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

The analysis would reveal the orientation of the morpholine ring relative to the aniline ring. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the aniline's -NH₂ group and the morpholine's oxygen atom, as well as potential π-π stacking interactions between the aromatic rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong, characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and a strong C-O-C stretching band for the morpholine ether linkage (around 1115 cm⁻¹). A C-F stretching band would also be expected (typically 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule would be more Raman active.

Illustrative Vibrational Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

|---|---|---|---|

| ~3450, ~3360 | Medium | N-H Asymmetric & Symmetric Stretch | FT-IR |

| ~2960-2850 | Medium-Weak | Aliphatic C-H Stretch (Morpholine) | FT-IR, Raman |

| ~1620 | Strong | Aromatic C=C Stretch / N-H Bend | FT-IR, Raman |

| ~1510 | Strong | Aromatic C=C Stretch | FT-IR, Raman |

| ~1250 | Strong | Aromatic C-N Stretch / C-F Stretch | FT-IR |

Advanced Optical Spectroscopy for Electronic Structure and Photophysical Properties (e.g., UV-Vis, Fluorescence, if applicable to derivatives)

The electronic absorption and fluorescence properties of aromatic compounds like this compound are dictated by the nature of their electronic transitions, primarily π → π* and n → π* transitions. The substitution pattern on the aniline ring plays a crucial role in modulating the energy of these transitions and, consequently, the observed spectroscopic properties.

In the case of this compound, the aniline moiety provides the basic chromophoric system. The fluorine atom at the para-position to the amino group acts as a weak electron-withdrawing group through its inductive effect, while the morpholine group at the meta-position to the amino group is a moderate electron-donating group due to the lone pair of electrons on the nitrogen atom.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of aniline in a non-polar solvent typically exhibits two main absorption bands. The more intense band, corresponding to the π → π* transition of the benzene ring, is usually observed around 230-240 nm. A less intense band, corresponding to the transition involving the lone pair of the amino group (a type of n → π* or charge-transfer transition), appears at longer wavelengths, typically around 280-290 nm.

The substituents on this compound are expected to cause shifts in these absorption bands. The electron-donating morpholino group is likely to cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in the molar absorptivity. Conversely, the electron-withdrawing fluorine atom may induce a slight hypsochromic (blue) shift. The net effect will be a combination of these opposing influences, with the position of the absorption maxima also being sensitive to the solvent polarity.

Fluorescence Spectroscopy:

While aniline itself is weakly fluorescent, substitution can significantly enhance fluorescence quantum yield. The presence of the morpholine group, which can participate in intramolecular charge transfer (ICT), is a structural feature often associated with enhanced fluorescence. Upon excitation, an ICT state can be formed where electron density is transferred from the morpholino-aniline moiety to the aromatic ring. The radiative decay from this ICT state would result in fluorescence emission.

The fluorine substituent can also influence the fluorescence properties. While heavy atoms are known to quench fluorescence, fluorine is an exception and can sometimes enhance fluorescence quantum yields by promoting radiative decay pathways over non-radiative ones.

To provide a comprehensive understanding, detailed experimental studies measuring the UV-Vis absorption and fluorescence spectra, as well as determining the fluorescence quantum yield and lifetime of this compound in various solvents, are required. Such studies would elucidate the nature of the excited states and the dynamics of their decay processes.

Computational and Theoretical Investigations of 4 Fluoro 3 Morpholin 4 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. However, no specific studies applying these methods to 4-Fluoro-3-(morpholin-4-yl)aniline were found.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique allows researchers to explore a molecule's conformational flexibility, stability in different solvent environments, and interactions with its surroundings. No MD simulation studies for this compound have been published.

Molecular Docking Studies for Elucidating Binding Modes with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This method is crucial in drug discovery for predicting binding affinity and identifying key interactions. While docking studies have been performed on derivatives of the isomer 3-fluoro-4-morpholinoaniline (B119058) against targets like DNA gyrase researchgate.netnih.gov, no such studies have been reported for this compound itself.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Structural Features

QSAR and QSPR models are statistical models that correlate a molecule's structural features (descriptors) with its biological activity or physicochemical properties. These models are used to predict the activity or properties of new, un-tested compounds. No QSAR or QSPR studies specifically focused on this compound or its direct derivatives are available in the scientific literature.

Analysis of Non-Covalent Interactions, e.g., Hydrogen Bonding, Halogen Bonding

Non-covalent interactions (NCIs) are crucial in determining the molecular conformation, crystal packing, and biological activity of chemical compounds. In the case of this compound, several types of non-covalent interactions, including hydrogen bonding and halogen bonding, can be envisaged and analyzed through computational methods. These theoretical studies provide valuable insights into the molecule's behavior in various chemical and biological environments.

Hydrogen Bonding:

The structure of this compound presents multiple sites for both hydrogen bond donation and acceptance. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine (B109124) ring, as well as the fluorine atom, can act as hydrogen bond acceptors.

Computational studies on similar substituted anilines and morpholine-containing compounds have demonstrated the importance of these interactions. For instance, theoretical investigations on aniline (B41778) derivatives often reveal the formation of intermolecular hydrogen bonds involving the amino group. researchgate.net In the solid state, it is conceivable that the amine protons of one molecule interact with the morpholine oxygen or nitrogen of a neighboring molecule, leading to the formation of extended networks. A crystallographic study of 4-morpholinoaniline (B114313), a closely related compound, shows that molecules are connected via N—H⋯O hydrogen bonds, forming a three-dimensional network in the crystal structure. researchgate.net

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometry and energetics of these hydrogen bonds. By optimizing the geometry of molecular dimers or clusters, key parameters such as bond lengths, angles, and interaction energies can be determined. The strength of these interactions can be further quantified using techniques like Atoms in Molecule (AIM) analysis, which characterizes the nature of the bond based on the electron density at the bond critical point. orientjchem.org For strong hydrogen bonds, the total electron energy density is typically negative, indicating a degree of covalent character. orientjchem.org

Illustrative Hydrogen Bond Parameters from Computational Studies on Analogous Systems:

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H (Aniline) | O (Morpholine) | ~2.0 - 2.2 | ~160 - 175 | -3 to -5 |

| N-H (Aniline) | N (Morpholine) | ~2.1 - 2.3 | ~150 - 170 | -2 to -4 |

| N-H (Aniline) | F (Aromatic) | ~2.2 - 2.5 | ~140 - 160 | -1 to -3 |

Note: The data in this table are illustrative and based on typical values found in computational studies of similar organic molecules. Specific values for this compound would require dedicated computational analysis.

Halogen Bonding:

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While fluorine is the least polarizable halogen and generally a weak halogen bond donor, the substitution pattern on the aromatic ring can significantly influence its ability to form such bonds. nih.gov The presence of electron-withdrawing groups can enhance the positive electrostatic potential (σ-hole) on the halogen atom, making it a more effective halogen bond donor. researchgate.net

In this compound, the fluorine atom is attached to the aromatic ring. Computational studies on fluorinated aromatic compounds have shown that C-F···X interactions, while typically weak, can play a role in crystal packing and molecular recognition. nih.gov The interaction is often characterized by a combination of electrostatic and dispersion forces. nih.gov Theoretical calculations, including DFT and more advanced ab initio methods, can be employed to evaluate the potential for halogen bonding in this molecule. researchgate.net These studies can predict the geometry of halogen-bonded complexes and estimate the interaction energies.

Key Computational Approaches for Studying Non-Covalent Interactions:

| Computational Method | Application |

| Density Functional Theory (DFT) | Geometry optimization, interaction energy calculation, and electronic property analysis of non-covalent complexes. orientjchem.orgmdpi.com |

| Time-Dependent DFT (TD-DFT) | Investigation of non-covalent interactions in electronically excited states. doi.org |

| Atoms in Molecule (AIM) | Characterization of the nature of chemical bonds, including hydrogen and halogen bonds, based on electron density topology. orientjchem.org |

| Non-Covalent Interaction (NCI) Index | Visualization and qualitative analysis of non-covalent interactions in real space. mdpi.com |

Applications in Chemical Biology and Mechanistic Preclinical Research

Utilization as a Chemical Probe for Exploring Biological Processes

In chemical biology, 4-Fluoro-3-(morpholin-4-yl)aniline serves as a key building block for creating more elaborate chemical probes. While not typically used as a probe itself, its structure is incorporated into larger molecules designed to investigate biological pathways. Its utility is rooted in its identity as a fluorinated aromatic amine, which can be synthetically modified to introduce reporter tags, reactive groups, or other functionalities necessary for a chemical probe. For instance, it is used in the development of various biochemical assays where its derivatives can interact with specific biological targets. Current time information in Bangalore, IN.

Mechanistic Investigations of Molecular Target Engagement (e.g., enzyme inhibition pathways, receptor binding kinetics)

The mechanism of action for derivatives of this compound involves their interaction with specific molecular targets, such as enzymes and receptors. Current time information in Bangalore, IN. The presence of the fluorine atom and the morpholine (B109124) ring are significant contributors to the binding affinity and specificity of these derivative compounds. Current time information in Bangalore, IN. The morpholine group, in particular, can enhance solubility and form hydrogen bonds, while the fluorine atom can modulate the electronic properties of the aromatic ring, influencing how the molecule docks with a target protein. Researchers utilize this scaffold to systematically explore how such modifications affect enzyme inhibition or receptor binding kinetics, thereby elucidating the underlying mechanisms of molecular recognition.

Studies on Molecular Interactions within In Vitro Systems and Cellular Models (excluding efficacy/toxicity data for therapeutic use)

In laboratory settings, this compound is a precursor for compounds studied in a variety of in vitro and cell-based assays. The morpholine moiety is a common feature in many bioactive compounds, prized for its ability to improve pharmacokinetic properties. By incorporating this aniline (B41778) derivative into new chemical entities, researchers can study fundamental molecular interactions. For example, the primary amine group on the aniline ring provides a convenient handle for synthetic elaboration, allowing for the creation of libraries of related compounds whose interactions with cellular components can be systematically evaluated.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Functional Modulation

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. This compound is an ideal starting fragment for such studies. Its defined three-dimensional structure with distinct chemical features—the aromatic ring, the fluorine substituent, the morpholine ring, and the aniline nitrogen—provides multiple points for chemical modification. Scientists can synthesize a series of analogues by altering substituents on the phenyl ring or modifying the morpholine group to probe the structural requirements for molecular recognition at a target site and optimize functional modulation.

Modulation of Biological Pathways at a Fundamental Research Level

At a fundamental research level, compounds derived from this compound are used to modulate biological pathways. By interacting with key proteins in a given pathway, these molecules can either inhibit or activate a biological response. Current time information in Bangalore, IN. This allows researchers to dissect complex signaling cascades and understand the functional role of specific proteins. The ability to generate a diverse set of derivatives from this single precursor enables a broad investigation into how subtle chemical changes can translate into significant effects on biological pathway regulation. Current time information in Bangalore, IN.

Development of Bioanalytical Assays for Research Applications

An important application of this compound is in the development of bioanalytical assays. It is a known intermediate and potential impurity in the synthesis of pharmaceuticals, such as the antibiotic Linezolid. Current time information in Bangalore, IN. Consequently, highly sensitive and specific analytical methods are required to detect and quantify its presence to ensure the purity of the final active pharmaceutical ingredient. This necessity drives research into new assay development, where the compound itself is used as a reference standard for methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Furthermore, its role as a synthetic building block is crucial for creating reagents needed for various biochemical assays. Current time information in Bangalore, IN.

Potential Applications in Material Science and Catalysis Research

Exploration as a Monomer or Intermediate in Polymer Synthesis for Advanced Materials

While specific research on the polymerization of 4-Fluoro-3-(morpholin-4-yl)aniline is not extensively documented, its potential as a monomer or intermediate is grounded in established principles of polymer chemistry. Fluorine-substituted anilines are known to be synthesized into polyanilines, a class of conducting polymers with diverse applications. metu.edu.tr The synthesis of poly(fluoroaniline)s from various fluoroaniline (B8554772) monomers in an acidic medium has been successfully demonstrated. metu.edu.tr

The structure of this compound offers multiple reactive sites, primarily the primary amine of the aniline (B41778) group, which can participate in polymerization reactions. This suggests its utility as a building block in the creation of specialty polymers. These advanced materials could possess tailored properties, such as enhanced thermal stability, specific conductivity, and improved processability, making them suitable for specialized applications.

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Research

The field of optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is a promising area for the application of this compound and its derivatives. Although direct integration studies of this specific isomer are limited, related compounds have shown significant promise. For instance, the positional isomer, 3-Fluoro-4-morpholinoaniline (B119058), is noted for its use in OLEDs. ossila.combldpharm.com Furthermore, a structurally similar compound, 3-Fluoro-4-thiomorpholinoaniline, where the oxygen in the morpholine (B109124) ring is replaced by sulfur, is also highlighted for its potential in OLED applications. smolecule.com

The electronic properties of these molecules are key to their function in OLEDs. The introduction of substituents like the trifluoromethyl group in related anilines has been shown to enhance nonlinear optical (NLO) properties, which are crucial for optoelectronic devices. This suggests that the fluoro and morpholino groups on this compound could be strategically employed to tune the electronic and photophysical properties of materials used in OLEDs and other optoelectronic research areas. ossila.comsmolecule.com

Application in Carbon Nanodots for Tunable Luminescence Properties

One of the most compelling applications for this class of compounds is in the surface modification of carbon nanodots (CNDs) to control their luminescent properties. ossila.com CNDs are a class of carbon-based quantum dots that are gaining attention for their favorable optical properties, low toxicity, and ease of synthesis. nih.govbohrium.comscite.ai

Research has demonstrated that decorating phenylenediamine carbon nanodots with 4-morpholinoaniline (B114313) significantly improves the photoluminescence quantum yield (PLQY), increasing it from 28.3% to 41.8%. ossila.com The introduction of a fluorine atom, as seen in the related isomer 3-fluoro-4-morpholinoaniline, provides a method for tuning the emission wavelength of these CNDs. ossila.com The nitrogen atoms within the morpholine and aniline groups can act as doping agents, which has been shown to influence the emission characteristics of carbon dots. mdpi.com This makes this compound a highly promising candidate for synthesizing CNDs with customized fluorescence for applications in bioimaging, sensors, and light-emitting devices. ossila.comnih.gov

Table 1: Effect of Morpholinoaniline Surface Modification on Carbon Nanodot Properties

| Precursor/Modifier | Property | Finding | Source |

|---|---|---|---|

| 4-Morpholinoaniline | Photoluminescence Quantum Yield (PLQY) | Improved from 28.3% to 41.8% | ossila.com |

Investigation as a Ligand in Transition Metal Catalysis for Organic Transformations

In the realm of catalysis, the molecular structure of this compound suggests its potential as a ligand for transition metal complexes. Ligands are crucial components of catalysts, binding to a central metal atom and influencing its reactivity and selectivity. The morpholine and aniline moieties in the compound both contain nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. nih.gov

While direct studies employing this compound as a ligand are not yet prevalent, the broader field of transition metal catalysis frequently utilizes nitrogen-containing organic molecules as ligands for a wide array of organic transformations. nih.gov These transformations can include cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand can be fine-tuned by the fluorine and morpholine groups, potentially leading to catalysts with novel reactivity or enhanced performance for specific chemical reactions.

Table 2: Mentioned Compound Names and Identifiers

| Compound Name | CAS Number | Molecular Formula | Also Known As |

|---|---|---|---|

| This compound | 1175797-88-2 | C₁₀H₁₃FN₂O | 4-fluoro-3-morpholinoaniline |

| 3-Fluoro-4-morpholinoaniline | 93246-53-8 | C₁₀H₁₃FN₂O | 3-Fluoro-4-(4-morpholinyl)benzenamine ossila.comnih.gov |

| 4-fluoro-3-(trifluoromethyl)aniline | Not specified in sources | C₇H₅F₄N | - |

| 3-Fluoro-4-thiomorpholinoaniline | 237432-11-0 | C₁₀H₁₃FN₂S | 3-fluoro-4-thiomorpholin-4-ylaniline smolecule.com |

| Poly(2-fluoroaniline) | Not specified in sources | (C₆H₄FN)n | P2FAN metu.edu.tr |

| Poly(3-fluoroaniline) | Not specified in sources | (C₆H₄FN)n | P3FAN metu.edu.tr |

| Poly(4-fluoroaniline) | Not specified in sources | (C₆H₄FN)n | P4FAN metu.edu.tr |

| 4-Morpholinoaniline | Not specified in sources | C₁₀H₁₄N₂O | - |

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Strategies for Complex Analogues

The current synthesis of 4-Fluoro-3-(morpholin-4-yl)aniline typically relies on nucleophilic aromatic substitution (SNAr) reactions, where morpholine (B109124) is introduced onto a difluorinated or nitro-activated benzene (B151609) ring. researchgate.net While effective, these methods often require elevated temperatures and may present challenges in precursor availability and regioselectivity when creating more complex derivatives.

Table 1: Comparison of Current and Future Synthetic Strategies

| Feature | Current Synthetic Strategy (e.g., S~N~Ar) | Future Synthetic Strategies |

|---|---|---|

| Methodology | Nucleophilic Aromatic Substitution | Transition-metal cross-coupling, C-H activation, Flow chemistry |

| Catalysts | Often base-mediated | Palladium, Copper, Nickel, Photoredox catalysts |

| Conditions | High temperatures, polar aprotic solvents | Milder temperatures, broader solvent tolerance |

| Efficiency | Moderate to good yields, potential for side products | Higher yields, greater selectivity, reduced waste |

| Scalability | Batch process limitations | Amenable to large-scale continuous manufacturing |

Advanced Mechanistic Studies of Chemical Reactions and Biological Interactions

A thorough understanding of the reaction mechanisms and biological interactions of this compound and its derivatives is paramount for their rational design and application. The fluorine atom and the morpholine group are known to influence the compound's reactivity and binding affinity with biological targets.

Future work should employ advanced analytical and computational techniques to elucidate these mechanisms in greater detail. In situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction kinetics and intermediate formation during synthesis. On the biological front, detailed structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) of complexes between its derivatives and target proteins, such as bacterial ribosomes or DNA gyrase, could reveal the specific molecular interactions responsible for their activity. researchgate.net Furthermore, computational Density Functional Theory (DFT) calculations can be used to model transition states of chemical reactions and predict the binding energies and conformations of these molecules within protein active sites, guiding the design of more potent analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to molecular design. For a scaffold like this compound, AI and machine learning (ML) can accelerate the discovery of new derivatives with optimized properties.

Future research will involve the development of quantitative structure-activity relationship (QSAR) models trained on datasets of analogues to predict their biological activity or material properties. Generative AI models can be employed to design novel molecular structures based on the this compound core, exploring a vast chemical space that would be inaccessible through traditional methods alone. These in silico tools can prioritize which compounds to synthesize, saving significant time and resources. ML algorithms can also be used to predict reaction outcomes and optimize synthetic routes, suggesting the ideal catalysts, solvents, and conditions to maximize yield and minimize byproducts.

Table 2: Potential Application of AI/ML in Research

| AI/ML Application | Objective | Required Data | Expected Outcome |

|---|---|---|---|

| Generative Modeling | Design novel analogues | Known active molecules, structural rules | New chemical structures with high predicted activity |

| QSAR Modeling | Predict biological activity or properties | A library of analogues and their measured activities | Prioritized list of candidates for synthesis |

| Reaction Optimization | Improve synthesis efficiency | Experimental data on reaction conditions and outcomes | Optimized, high-yield synthetic protocols |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are becoming increasingly important in chemical manufacturing. Future research on the synthesis of this compound and its derivatives will need to focus on developing more sustainable and environmentally friendly processes.

This involves replacing hazardous reagents and solvents with safer alternatives. For instance, research could explore the use of greener solvents derived from biomass or supercritical fluids like CO₂. The development of highly efficient and recyclable catalysts, particularly those based on earth-abundant metals rather than precious metals, is another key area. Furthermore, exploring energy-efficient synthetic methods, such as mechanochemistry (reactions induced by mechanical force), sonochemistry (using ultrasound), or photochemistry (using light), could significantly reduce the environmental footprint of the synthesis by lowering energy consumption and enabling reactions at ambient temperatures.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The versatile structure of this compound makes it an ideal candidate for interdisciplinary research. Its core scaffold is not only relevant to medicinal chemistry but also to the development of advanced functional materials.

Future research will see increased collaboration between organic chemists, chemical biologists, and materials scientists. In chemical biology, derivatives can be developed as molecular probes to study biological pathways or as components of targeted drug delivery systems. In materials science, this compound serves as a building block for organic light-emitting diodes (OLEDs) and fluorescent sensors. ossila.com For example, its derivatives have been used to create carbon nanodots with improved photoluminescence, demonstrating their potential in optoelectronics. ossila.com Further exploration could involve incorporating this scaffold into polymers or metal-organic frameworks (MOFs) to create materials with novel electronic, optical, or catalytic properties. This synergistic approach will unlock the full potential of the this compound scaffold, leading to innovations across diverse scientific fields.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-(morpholin-4-yl)aniline, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a halogenated precursor (e.g., 4-fluoro-3-chloronitrobenzene) with morpholine, followed by nitro group reduction. Key variables for optimization include:

- Temperature : NAS reactions typically proceed at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves morpholine’s nucleophilicity in biphasic systems.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/FeCl₃) converts the nitro group to an amine. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NAS | Morpholine, DMF, 100°C | 65–75 | >90% |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 85–90 | >95% |

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm for fluorine) and ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 3.5–3.8 ppm for morpholine’s CH₂ groups) confirm structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 211.11 for C₁₀H₁₂FN₂O).

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% for biological assays) .

Q. How can researchers mitigate solubility challenges during in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.

- pH Adjustment : The morpholine moiety (pKa ~7.4) allows solubility tuning via buffered solutions (pH 6–8) .

- Surfactants : Polysorbate-80 (0.01%) enhances solubility in aqueous media for cell-based assays.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the morpholine and fluorine substituents?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing morpholine with piperazine or varying fluorine position) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities. Correlate with experimental IC₅₀ values .

Data Table :

| Analog | Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent | Morpholine | 0.5 | -9.2 |

| 1 | Piperazine | 1.8 | -7.6 |

| 2 | 2-Fluoro | 5.3 | -6.1 |

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Impurity Profiling : LC-MS identifies byproducts (e.g., oxidation products) that may interfere with activity .

- Dose-Response Curves : Use 8–12 concentration points to ensure accurate IC₅₀/EC₅₀ determination.

Q. How can researchers employ crystallography to elucidate binding modes with biological targets?

Methodological Answer:

- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) and collect X-ray diffraction data (resolution ≤2.0 Å).

- Refinement : Use SHELXL for structure refinement. Analyze hydrogen bonds between the morpholine oxygen and kinase hinge region.

- Validation : Compare electron density maps (2Fₒ-Fᶜ) to confirm ligand placement .

Q. What methodologies enable scalable synthesis while maintaining stereochemical integrity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.